molecular formula C20H32D4O5 B1163578 3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid

Cat. No. B1163578
M. Wt: 360.5
InChI Key: DPOINJQWXDTOSF-FPAMYAGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,14-dihydro Prostaglandin E1-d4 (13,14-dh PGE1-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 13,14-dh PGE1 by GC- or LC-mass spectrometry. 13,14-dh PGE1 is an inhibitor of ADP-induced platelet aggregation in human platelet-rich plasma and washed platelets with IC50 values of 31 and 21 nM, respectively. 13,14-dh PGE1 is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1 which has an IC50 of 40 nM. Also, 13,14-dh PGE1 activates adenylate cyclase in NCB-20 hybrid cells with a Kact of 668 nM.

Scientific Research Applications

  • Synthesis of Cyclopentyl and Heptanoic Acid Derivatives : Studies have focused on the efficient synthesis of cyclopentyl and heptanoic acid derivatives. These compounds, including similar structures to the specified compound, have applications in the synthesis of prostaglandins and other biologically active molecules. Techniques like base-catalyzed methanolysis-rearrangement and ring-opening catalyzed by RuCl3/NaIO4 are pivotal in these processes (Wang et al., 2001).

  • Photoinduced Electron Transfer for Synthesis : Another study utilized photoinduced electron transfer for the synthesis of complex structures related to the compound . These methods contribute significantly to the development of intricate molecular structures essential in medicinal chemistry (Cossy et al., 1995).

  • Prostaglandin Mimicry and Receptor Binding : Research has also been conducted on derivatives of heptanoic acid for their ability to mimic prostaglandins. These studies are crucial for understanding how such compounds can interact with biological systems, especially in terms of receptor binding and cAMP formation (Smith et al., 1977).

  • Microbiological Optical Resolution for Prostaglandin Synthesis : The microbiological optical resolution of racemic synthetic prostaglandin intermediates, similar to the compound , highlights the importance of microbial processes in synthesizing optically pure compounds. This has implications in the production of prostaglandins and their analogs (Marsheck & Miyano, 1973).

  • Synthesis of Prostanoid Synthons : Research into the synthesis of prostanoid synthons, including compounds similar to the specified heptanoic acid derivative, has been conducted. These synthons are valuable for the laboratory-scale production of prostaglandins (Naora et al., 1988).

  • Polymerization Studies : The compound is structurally similar to molecules used in studies of polymerization. Research in this area focuses on the synthesis and reactivity of bicyclic compounds, which has implications for materials science (Hall et al., 2007).

properties

Molecular Formula

C20H32D4O5

Molecular Weight

360.5

IUPAC Name

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1/i5D2,8D2

InChI Key

DPOINJQWXDTOSF-FPAMYAGQSA-N

SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O

synonyms

13,14-dh PGE1-d4; Prostaglandin E0-D4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 2
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 3
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 4
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 5
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 6
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.